Phosphine, (trifluoromethyl)-
Overview
Description
Phosphine, (trifluoromethyl)-, also known as trifluoromethylphosphine, is an organophosphorus compound with the chemical formula CF₃PH₂. It is a colorless gas that is highly reactive and has significant applications in various fields of chemistry and industry. The trifluoromethyl group (CF₃) imparts unique properties to the phosphine, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, (trifluoromethyl)-, can be synthesized through several methods. One common approach involves the reaction of trifluoroiodomethane (CF₃I) with tetraphenyldiphosphine at elevated temperatures (around 185°C) or under ultraviolet radiation. This reaction produces a mixture of diphenyltrifluoromethylphosphine and diphenyliodophosphine, from which the desired product can be extracted .
Another method involves the reaction of diphenylchlorophosphine or triphenylphosphine with trifluoroiodomethane at temperatures between 185-200°C. Although the yields are not very high (approximately 20%), these methods are advantageous for producing the compound .
Industrial Production Methods
Industrial production of phosphine, (trifluoromethyl)-, typically involves large-scale reactions using similar synthetic routes as mentioned above. The use of high-boiling solvents like xylene and the application of Grignard reagents or organolithium compounds are common in industrial settings to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphine, (trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original phosphine form.
Substitution: It can participate in substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with phosphine, (trifluoromethyl)-, include halogens (e.g., iodine, chlorine), boron trifluoride, and platinum chloride. These reactions often require specific conditions such as elevated temperatures, ultraviolet radiation, or the presence of solvents like petroleum ether .
Major Products Formed
The major products formed from these reactions include diphenylphosphinic acid, fluoroform, dibromo- and diiodo-phosphoranes, and various platinum complexes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of phosphine, (trifluoromethyl)-, involves its ability to form complexes with various metals and participate in radical reactions. The trifluoromethyl group enhances its reactivity by increasing the electronegativity and size of the molecule, making it a potent ligand and reactive intermediate . The compound can form stable adducts with boron trifluoride and platinum chloride, which are crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Phosphine, (trifluoromethyl)-, can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Triphenylphosphine: Commonly used in catalysis but does not have the unique properties imparted by the trifluoromethyl group.
Phenyltrifluoromethylphosphine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of phosphine, (trifluoromethyl)-, lies in its trifluoromethyl group, which significantly alters its chemical behavior and makes it a valuable compound for various advanced applications.
Biological Activity
Phosphine compounds, particularly those containing trifluoromethyl groups, have garnered significant attention in the field of medicinal chemistry due to their unique biological activities. This article explores the biological activity of phosphine, (trifluoromethyl)-, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development.
Overview of Trifluoromethylated Phosphines
The trifluoromethyl group (-CF₃) is known to enhance the biological activity of organic compounds. Its presence can improve metabolic stability, increase lipid solubility, and enhance membrane permeability. These attributes are crucial for drug candidates as they influence pharmacokinetics and pharmacodynamics . The electron-withdrawing nature of fluorine atoms allows for stronger interactions with biological targets, which can lead to increased efficacy in therapeutic applications.
1. Antitumor Activity
Trifluoromethylated phosphines have been investigated for their antitumor properties. For instance, homocamptothecin derivatives modified with trifluoromethyl groups demonstrated enhanced antitumor activity compared to their non-fluorinated counterparts. In vitro studies revealed that some derivatives exhibited superior potency against various cancer cell lines, suggesting that the trifluoromethyl substitution plays a critical role in enhancing the therapeutic effect .
2. Enzyme Inhibition
Phosphine derivatives have also shown promise as enzyme inhibitors. Research indicates that certain phosphine-borane derivatives exhibit antagonistic activity against the progesterone receptor (PR). Among these, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was identified as a potent inhibitor with an IC₅₀ value of 0.54 μM. Molecular docking studies suggested that the structural features of these compounds significantly influence their binding affinity and inhibitory potency .
3. Neuroprotective Effects
The incorporation of trifluoromethyl groups has been linked to neuroprotective effects through the inhibition of cholinesterases. Compounds with this modification showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the phosphine structure impact biological activity. The presence of bulky groups or additional functional groups can alter the compound's interaction with target proteins. For example:
Compound Structure | Biological Activity | IC₅₀ Value (μM) |
---|---|---|
Tricyclopropylphosphine-borane | PR antagonist | 0.54 |
4-Fluorophenyl derivative | AChE inhibitor | 10.4 |
3-Chlorophenyl derivative | BChE inhibitor | 15.6 |
These results indicate that specific modifications can enhance or diminish biological activity, emphasizing the importance of careful design in drug development .
1. Synthesis and Evaluation of Trifluoromethylated Homocamptothecins
In a study focused on homocamptothecins, seven new trifluoromethylated derivatives were synthesized and evaluated for their antitumor efficacy. Notably, compounds such as 6c exhibited comparable in vivo antitumor activity to topotecan, a standard chemotherapy agent . This underscores the potential for trifluoromethylation to enhance therapeutic profiles.
2. Phosphine-Boranes as Biofunctional Molecules
Another study explored phosphine-boranes as molecular frameworks for biofunctional molecules. The synthesized derivatives demonstrated promising PR antagonistic activity, with specific structural features correlating with enhanced potency . This research paves the way for developing new therapeutic agents targeting hormonal pathways.
Properties
IUPAC Name |
trifluoromethylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3P/c2-1(3,4)5/h5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHNNMLPUNNNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194810 | |
Record name | Phosphine, (trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.996 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-52-0 | |
Record name | Phosphine, (trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, (trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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